The Gem-Dialkynyl Linchpin: A Technical Guide to tert-Butylbis(prop-2-yn-1-yl)amine
The Gem-Dialkynyl Linchpin: A Technical Guide to tert-Butylbis(prop-2-yn-1-yl)amine
Topic: tert-Butylbis(prop-2-yn-1-yl)amine (CAS 10542-54-8) Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist
Executive Summary
tert-Butylbis(prop-2-yn-1-yl)amine (CAS 10542-54-8) represents a specialized class of "linchpin" reagents in organic synthesis. Distinguished by its steric bulk (tert-butyl group) and dual latent reactivity (gem-bis-propargyl groups), this molecule serves as a critical scaffold for constructing nitrogen-containing heterocycles via cycloisomerization and as a bifunctional linker in "Click" chemistry. This guide provides a rigorous analysis of its properties, synthesis, and application in fragment-based drug discovery (FBDD).
Physicochemical Profile
Unlike simple propargylamines, the tert-butyl variant exhibits enhanced stability against N-oxidation due to steric shielding. The following data consolidates experimental and predicted values essential for process chemistry.
| Property | Value / Description | Note |
| CAS Number | 10542-54-8 | |
| IUPAC Name | N-tert-butyl-N,N-di(prop-2-yn-1-yl)amine | |
| Molecular Formula | C₁₀H₁₅N | |
| Molecular Weight | 149.24 g/mol | |
| Physical State | Colorless to pale yellow liquid | Darkens upon oxidation/storage |
| Boiling Point | ~85–90 °C @ 10 mmHg (Predicted) | Est.[1][2] based on tripropargylamine trends |
| Density | 0.84 ± 0.05 g/cm³ (Predicted) | Lighter than water |
| Solubility | Soluble in DCM, EtOAc, MeCN, Toluene | Limited water solubility |
| pKa (Conj. Acid) | ~10.1 | Typical for tertiary amines |
Synthetic Protocol: Double Alkylation Strategy
Objective: Synthesize tert-butylbis(prop-2-yn-1-yl)amine from tert-butylamine via nucleophilic substitution. Scale: 10 mmol (Laboratory Scale)
Reagents & Stoichiometry[3][4]
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Substrate: tert-Butylamine (1.0 equiv)
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Electrophile: Propargyl bromide (80% in toluene) (2.4 equiv)
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Base: Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)
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Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)
Step-by-Step Methodology
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Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
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Solvation: Add tert-butylamine (10 mmol) and anhydrous K₂CO₃ (25 mmol) to MeCN (50 mL).
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Addition (Exotherm Control): Cool the suspension to 0°C. Add propargyl bromide (24 mmol) dropwise via syringe pump or addition funnel over 20 minutes.
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Expert Insight: The bulky tert-butyl group slows the second alkylation compared to linear amines. A slight excess (2.4 eq) and heat are required to drive the reaction to completion, preventing mono-propargyl impurities.
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Reaction: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 12–16 hours. Monitor via TLC (10% EtOAc in Hexanes).
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Endpoint: Disappearance of the mono-alkylated intermediate (lower R_f than product).
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Workup: Cool to room temperature. Filter off inorganic salts through a Celite pad. Rinse the pad with Et₂O.
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Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0→10% EtOAc/Hexanes).
Self-Validating Spectroscopic Data (Predicted)
To confirm identity without external standards, look for this specific NMR signature:
| Nucleus | Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 1.15 | Singlet (s) | 9H | tert-Butyl (–C(CH₃)₃) |
| 2.20 | Triplet (t, J ≈ 2.4 Hz) | 2H | Terminal Alkyne (≡C–H ) | |
| 3.45 | Doublet (d, J ≈ 2.4 Hz) | 4H | Propargyl Methylene (N–CH ₂–) | |
| ¹³C NMR | ~27.0 | tert-Butyl Methyls | ||
| ~40.5 | Propargyl CH₂ | |||
| ~55.0 | Quaternary C (tert-Butyl) | |||
| ~72.0 | Terminal Alkyne CH | |||
| ~80.0 | Internal Alkyne C |
Reactivity & Mechanistic Insight
The core value of CAS 10542-54-8 lies in its ability to undergo cycloisomerization . The two alkyne arms, tethered by the nitrogen atom, are perfectly positioned for transition-metal catalyzed [2+2+2] cycloadditions.
Workflow: Divergent Synthesis Pathways
This diagram illustrates how the molecule serves as a branch point for different chemical spaces.
Figure 1: Divergent synthetic utility of the bis-propargyl scaffold.
Mechanism: Ruthenium-Catalyzed Cycloisomerization
The formation of isoindolines (Path B) is a high-value transformation in drug discovery. The tert-butyl group plays a crucial role here by preventing non-productive coordination of the nitrogen lone pair to the catalyst.
Figure 2: Mechanistic cycle for the [2+2+2] cyclotrimerization to form isoindolines.
Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
The tert-butylbis(prop-2-yn-1-yl)amine scaffold is not usually the final drug but a "linchpin" for constructing pharmacophores.
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Isoindoline Synthesis: Isoindolines are privileged structures in medicinal chemistry, found in antipsychotics and anti-inflammatory agents. Using CAS 10542-54-8 allows for the rapid assembly of the isoindoline core with a removable or functional tert-butyl handle.
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Neuroprotection Analogs: Mono-propargylamines (e.g., Rasagiline, Selegiline) are MAO-B inhibitors. The bis-propargyl variants are investigated for their ability to chelate iron (neuroprotection via radical scavenging) and as precursors to novel MAO inhibitors upon cyclization.
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Multivalent Ligands: Through "Click" chemistry (CuAAC), this molecule serves as a core to display two biological ligands at a precise distance, useful in designing bivalent inhibitors for dimeric protein targets.
Handling & Safety
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Hazards:
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H226: Flammable liquid and vapor.
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H314: Causes severe skin burns and eye damage (Corrosive).
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H302: Harmful if swallowed.[1]
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The terminal alkynes can degrade or polymerize upon prolonged exposure to air and light.
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Incompatibility: Avoid contact with strong oxidizers and heavy metals (Ag, Cu) in the absence of ligands, as terminal acetylides can be explosive when dry.
References
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Preparation of Propargylamines: Organic Syntheses, Coll. Vol. 4, p.816 (1963). (General protocol adaptation).
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Ruthenium-Catalyzed Cyclotrimerization: Yamamoto, Y., et al. "Ruthenium(II)-Catalyzed [2+2+2] Cycloaddition of 1,6-Diynes with Electron-Deficient Nitriles." Journal of the American Chemical Society, 2005.
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Click Chemistry Applications: Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008.
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Isoindolines in Drug Discovery: Speck, K., & Magauer, T. "The Chemistry of Isoindoles and Isoindolines." Beilstein Journal of Organic Chemistry, 2013.
